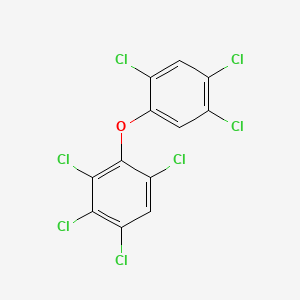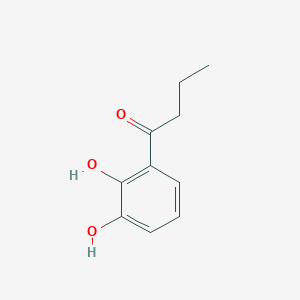
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide is an organic compound that features a unique structure combining an indene moiety with a methoxyphenyl group. This compound is of interest due to its potential bioactive properties and its applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N1-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indene and 2-methoxyphenylamine.
Condensation Reaction: The 2,3-dihydro-1H-indene is reacted with 2-methoxyphenylamine in the presence of a suitable catalyst to form the desired ethanediamide compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential bioactive properties, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide can be compared with similar compounds such as:
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-methoxyphenyl)ethanediamide: This compound features a similar structure but with a different substitution pattern on the phenyl ring.
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-hydroxyphenyl)ethanediamide: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
93369-12-1 |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-8-3-2-7-15(16)20-18(22)17(21)19-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
JTPCTUPWAPOWGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


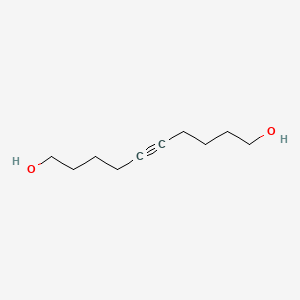
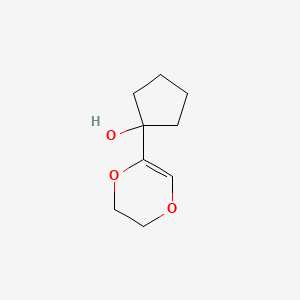
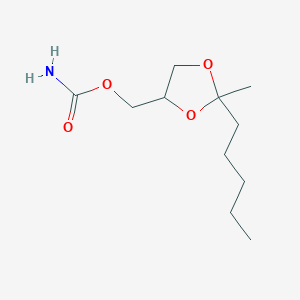
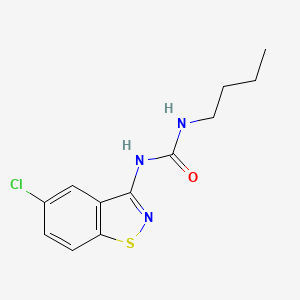
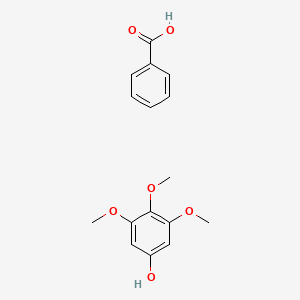
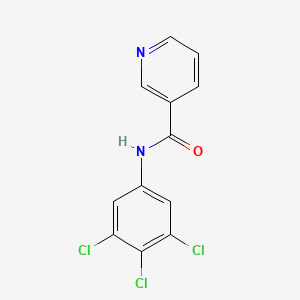

![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
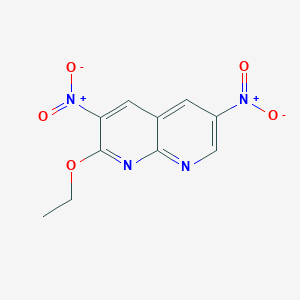
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)


